Cas no 1507688-03-0 (3-(4-methylphenyl)pyrrolidine-2-carboxylic acid)

3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a carboxyl group at the 2-position and a 4-methylphenyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its rigid pyrrolidine scaffold and functional groups make it valuable for constructing constrained peptidomimetics or as a building block in medicinal chemistry. The methylphenyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design. The carboxylic acid group allows for further derivatization, enabling coupling reactions or salt formation. This compound is typically supplied with high purity, ensuring reproducibility in research applications.
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid structure
1507688-03-0 structure
Product name:3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
CAS No:1507688-03-0
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD21857444
CID:5151326
PubChem ID:79338517

3-(4-methylphenyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Proline, 3-(4-methylphenyl)-
    • 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
    • MDL: MFCD21857444
    • Inchi: 1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10?,11-/m0/s1
    • InChI Key: ROAUUQRQVSCSAZ-DTIOYNMSSA-N
    • SMILES: C(O)(=O)[C@@H]1C(C2=CC=C(C)C=C2)CCN1

3-(4-methylphenyl)pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-222221-5.0g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
5g
$3065.0 2023-05-31
Enamine
EN300-222221-0.25g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
0.25g
$972.0 2023-09-16
Enamine
EN300-222221-0.5g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
0.5g
$1014.0 2023-09-16
Enamine
EN300-222221-2.5g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
2.5g
$2071.0 2023-09-16
Enamine
EN300-222221-1g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
1g
$1057.0 2023-09-16
Enamine
EN300-222221-5g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
5g
$3065.0 2023-09-16
Enamine
EN300-222221-0.1g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
0.1g
$930.0 2023-09-16
Enamine
EN300-222221-1.0g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
1g
$1057.0 2023-05-31
Enamine
EN300-222221-10g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
10g
$4545.0 2023-09-16
Enamine
EN300-222221-10.0g
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid
1507688-03-0
10g
$4545.0 2023-05-31

Additional information on 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid

Introduction to 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid (CAS No. 1507688-03-0)

3-(4-methylphenyl)pyrrolidine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1507688-03-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyrrolidine core substituted with a 4-methylphenyl group, has garnered attention due to its structural versatility and potential biological activity. The pyrrolidine ring is a common motif in many bioactive molecules, often contributing to favorable pharmacokinetic properties and binding affinity to biological targets.

The structural framework of 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid positions it as a valuable scaffold for medicinal chemists exploring novel therapeutic agents. The presence of the 4-methylphenyl moiety introduces a lipophilic region that can enhance membrane permeability, while the carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amidation, to modulate solubility and bioavailability. These features make it an attractive candidate for further investigation in the development of small-molecule drugs.

In recent years, there has been growing interest in heterocyclic compounds like pyrrolidines due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of pyrrolidine derivatives as inhibitors of enzymes involved in metabolic pathways, as well as their role in modulating neurotransmitter systems. The compound 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid is no exception, with preliminary research suggesting its utility in addressing specific pharmacological challenges.

One of the most compelling aspects of 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid is its potential application in the treatment of neurological disorders. The pyrrolidine core is known to interact with various neurotransmitter receptors, including those for serotonin and dopamine, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The 4-methylphenyl substituent may further enhance binding affinity by optimizing steric interactions with the receptor pocket. This has led to investigations into its efficacy as a potential therapeutic agent for these conditions.

Moreover, the carboxylic acid group in 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid offers a versatile handle for chemical modification. This functionality can be utilized to introduce additional pharmacophores or to link the compound to other molecules via covalent bonds, enabling the development of prodrugs or targeted delivery systems. Such modifications are crucial for improving drug delivery and enhancing therapeutic outcomes.

Recent advances in computational chemistry have also facilitated the exploration of 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid's potential. Molecular docking studies have been employed to predict its interaction with various biological targets, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, allowing for rapid screening of analogs and optimization of lead compounds.

The synthesis of 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating access to such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled efficient construction of the pyrrolidine ring system. Additionally, protecting group strategies have been employed to ensure regioselective functionalization of the carboxylic acid group and other reactive sites.

In conclusion, 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid (CAS No. 1507688-03-0) represents a promising compound in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive scaffold for drug discovery efforts targeting neurological disorders and other therapeutic areas. Continued investigation into this molecule holds promise for uncovering novel treatments and advancing our understanding of heterocyclic chemistry's role in medicine.

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